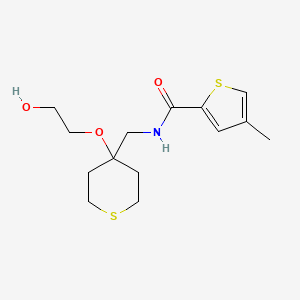

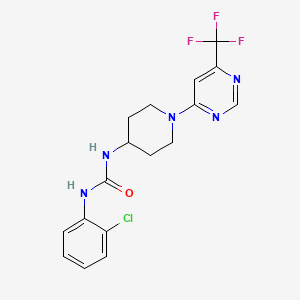

![molecular formula C34H30Cl2FeNiP2 B2527284 [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride CAS No. 67292-34-6](/img/structure/B2527284.png)

[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nickel(II) complexes with 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligands have been extensively studied due to their utility in various catalytic processes, including cross-coupling reactions. These complexes are known for their ability to facilitate the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of many organic compounds . The ligand itself, dppf, is a bidentate phosphine that can stabilize nickel in various oxidation states and is often used to modulate the electronic and steric properties of the metal center .

Synthesis Analysis

The synthesis of nickel(II) complexes with dppf ligands involves the reaction of nickel(II) salts with the dppf ligand under various conditions. For instance, the reaction of 1'-(diphenylphosphino)ferrocenecarboxylic acid (Hdpf) with nickel(II) halides results in paramagnetic complexes, which can be characterized by spectroscopic methods and magnetic measurements . Similarly, low-valent nickel complexes can be synthesized by reacting nickel(0) sources with dppf ligands in the presence of other reactants such as acrylic acid, leading to stable complexes that can be analyzed by X-ray diffraction .

Molecular Structure Analysis

The molecular structure of nickel(II) dppf complexes is often determined using X-ray crystallography. These structures reveal the coordination environment around the nickel center, which can range from tetrahedral to square planar, depending on the ligands and substituents present . The solid-state structure of these complexes can also be influenced by factors such as hydrogen bonding and the presence of solvent molecules .

Chemical Reactions Analysis

Nickel(II) dppf complexes are active in various chemical reactions, particularly in catalyzing cross-coupling reactions. The performance of these complexes can be fine-tuned by modifying the dppf ligand, as seen in the evaluation of different PR2-donor groups on the catalytic activity . These complexes can also participate in reactions with acrylic acid, leading to the formation of acrylic acid and ethylene complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of nickel(II) dppf complexes are diverse and can be studied using a range of techniques. Spectroscopic methods such as IR, UV/vis, and NMR provide insights into the electronic structure and bonding of these complexes . Magnetic measurements and X-ray photoelectron spectroscopy can further elucidate the oxidation state and electronic environment of the nickel center . Additionally, the thermal stability of these complexes is high, as indicated by differential scanning calorimetry, with some complexes being stable up to 300-305 °C .

Aplicaciones Científicas De Investigación

-

- Application : “[1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride” is an organometallic catalyst used in a variety of synthetic applications .

- Method : It is used in the gem-difluoropropargylation of alkylzinc reagents, or cross coupling reactions to form 2,3,5,6-tetrasubstituted dehydropiperidines .

-

- Application : “[1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride” acts as a ligand in homogeneous catalysis .

- Method : It is used as a ligand for ruthenium-catalyzed greener amine synthesis from amines and alcohols by hydrogen-borrowing . It is also employed as a ligand for Buchwald-Hartwig cross coupling .

-

- Application : “[1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride” is used as a catalyst in various cross-coupling reactions .

- Method : It is used in reactions such as the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Safety And Hazards

Direcciones Futuras

Propiedades

Número CAS |

67292-34-6 |

|---|---|

Nombre del producto |

[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride |

Fórmula molecular |

C34H30Cl2FeNiP2 |

Peso molecular |

686 |

Nombre IUPAC |

cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloronickel;iron(2+) |

InChI |

InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2 |

Clave InChI |

OZDUUDUWLDTQRM-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl.[Fe+2] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)

![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)

![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)

![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2527223.png)